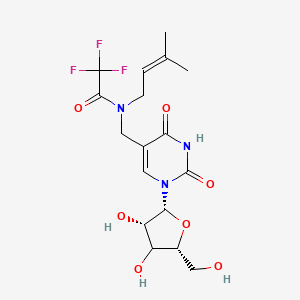

5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22F3N3O7 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-2-enyl)acetamide |

InChI |

InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h3,6,10-12,14,24-26H,4-5,7H2,1-2H3,(H,21,27,29)/t10-,11?,12+,14-/m1/s1 |

InChI Key |

IHFSIRHEIKSDFI-VFJKSUPXSA-N |

Isomeric SMILES |

CC(=CCN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F)C |

Canonical SMILES |

CC(=CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine, a modified pyrimidine nucleoside of significant interest in the fields of chemical biology and drug discovery. We will delve into its chemical nature, synthesis, biological relevance, and the analytical methodologies crucial for its study. This document is intended to serve as a foundational resource for researchers aiming to synthesize, utilize, or further investigate this compound and its derivatives.

Introduction: Unveiling a Modified Nucleoside

Modified nucleosides are the cornerstone of genetic diversity and regulatory control within biological systems. Among these, derivatives of uridine play pivotal roles in the structure and function of transfer RNA (tRNA), impacting the fidelity and efficiency of protein translation. This compound is a synthetic derivative that combines key structural features: a C5-aminomethyluridine core, an isopentenyl group known for its presence in naturally occurring tRNA modifications, and a trifluoroacetyl moiety, which typically serves as a protecting group for the amine functionality during chemical synthesis.

Understanding the synthesis and properties of this compound is critical for its application in creating modified oligonucleotides for therapeutic or diagnostic purposes, as well as for its use as a chemical probe to study the enzymes and pathways involved in tRNA modification.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[N-(3-methylbut-2-en-1-yl)-2,2,2-trifluoroacetamido]methyl]pyrimidine-2,4-dione |

| Molecular Formula | C₁₇H₂₂F₃N₃O₇ |

| Molecular Weight | 437.37 g/mol |

| CAS Number | Not available |

| Class | Modified Pyrimidine Nucleoside |

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategies to achieve the desired regioselectivity. The trifluoroacetyl group plays a crucial role as a protecting group for the exocyclic amine, preventing unwanted side reactions during subsequent synthetic transformations.[1][2][3][4][5][6] Its electron-withdrawing nature makes the amide nitrogen less nucleophilic, and it can be readily removed under mild basic conditions.

Conceptual Synthetic Pathway

Figure 1. A conceptual workflow for the synthesis of this compound.

Detailed Experimental Considerations

Step 1: Trifluoroacetylation of 5-(Aminomethyl)uridine

The initial step involves the protection of the primary amino group of 5-(aminomethyl)uridine. This is a critical step to prevent N,N-di-isopentenylation and other side reactions.

-

Reagents and Rationale: Trifluoroacetic anhydride (TFAA) is a common and highly effective reagent for this purpose.[9] The reaction is typically carried out in an aprotic solvent such as pyridine or dichloromethane. The choice of solvent is crucial to ensure the solubility of the starting material and to facilitate the reaction. Pyridine can also act as a base to neutralize the trifluoroacetic acid byproduct.

-

Protocol Outline:

-

Dissolve 5-(aminomethyl)uridine in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the resulting 5-(N-trifluoroacetyl)aminomethyluridine by silica gel chromatography.

-

Step 2: N-Isopentenylation

With the amine protected, the next step is the introduction of the isopentenyl group. This alkylation reaction targets the nitrogen of the trifluoroacetamide.

-

Reagents and Rationale: Isopentenyl bromide is the typical alkylating agent for this transformation. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the amide nitrogen, making it a more potent nucleophile. Anhydrous dimethylformamide (DMF) is a suitable solvent for this step.

-

Protocol Outline:

-

Dissolve 5-(N-trifluoroacetyl)aminomethyluridine in anhydrous DMF.

-

Add a suitable base (e.g., NaH) portion-wise at 0 °C.

-

After stirring for a short period, add isopentenyl bromide dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction carefully with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel chromatography.

-

Biological Significance and Potential Applications

While direct biological studies on this compound are scarce, its structural components point to significant potential in biological research and drug development.

The Isopentenyl Moiety: A Key Player in tRNA Function

The isopentenyl group is a well-known modification found in nature, most notably as N6-isopentenyladenosine (i⁶A), which is present in the anticodon loop of certain tRNAs in all domains of life.[7][10][11][12][13][14] This modification is crucial for:

-

Codon Recognition and Translational Fidelity: The bulky and hydrophobic isopentenyl group helps to ensure proper codon-anticodon pairing and prevents frameshift errors during protein synthesis.

-

tRNA Stability: The modification can contribute to the overall structural integrity of the tRNA molecule.

The enzymatic installation of the isopentenyl group is carried out by tRNA isopentenyltransferases (IPTases).[7][15] Therefore, synthetic nucleosides like the one discussed here can serve as valuable tools:

-

Probes for IPTase Activity: They can be used as substrates or inhibitors to study the kinetics and mechanism of these enzymes.

-

Building Blocks for Modified RNA: Incorporation of this nucleoside into synthetic RNA oligonucleotides allows for the creation of probes to study RNA-protein interactions and the functional consequences of this modification in a controlled in vitro setting.

Potential as a Precursor for Therapeutic Oligonucleotides

The ability to synthesize and incorporate modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid therapeutics.[16] The trifluoroacetyl group serves as a convenient protecting group that can be removed post-synthesis to unveil the free N-isopentenylaminomethyl group.[7][8] Such modified oligonucleotides could have applications as:

-

Antisense Oligonucleotides: To modulate gene expression.

-

siRNAs: For RNA interference applications.

-

Aptamers: To bind to specific molecular targets.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide characteristic signals for the protons of the ribose sugar, the uracil base, the aminomethyl linker, and the isopentenyl group. The chemical shifts and coupling constants will be indicative of the overall structure and stereochemistry.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

¹⁹F NMR: This is a particularly powerful technique for this molecule due to the trifluoroacetyl group. It will show a single resonance, and its chemical shift can be influenced by the electronic environment, providing confirmation of the trifluoroacetylation.[8][9][17][18][19]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to probe the structure by analyzing the fragmentation pattern. A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the modified base.[20][21][22]

Figure 2. A general workflow for the mass spectrometric analysis of this compound.

Table 2: Expected Mass Spectrometry Fragmentation

| Precursor Ion [M+H]⁺ | Key Fragment Ion | Neutral Loss |

| 438.15 | 306.11 | Ribose (132.04 Da) |

| 438.15 | Varies | Fragments from the isopentenyl and trifluoroacetyl groups |

Future Perspectives and Conclusion

This compound represents a valuable synthetic building block at the intersection of chemistry and biology. While its direct biological activities remain to be fully elucidated, its potential as a tool for studying tRNA modification enzymes and as a precursor for therapeutically relevant oligonucleotides is significant.

Future research in this area could focus on:

-

Development of a robust and scalable synthesis: This would make the compound more accessible to the research community.

-

Biological evaluation: Investigating its effects on IPTases and its potential as an anticancer or antiviral agent.

-

Incorporation into RNA: Synthesizing modified RNA probes to investigate the structural and functional consequences of this specific modification in various biological contexts.

References

-

Holtz, J., et al. (1983). tRNA isopentenyltransferase from Zea mays L. Characterization of the isopentenylation reaction of tRNA, oligo (A) and other nucleic acids. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 364(11), 1487-1496. [Link]

-

Carnevali, F., et al. (2020). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Molecules, 25(15), 3493. [Link]

-

Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. [Link]

-

Wolfrom, M. L., & Bhat, H. B. (1967). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. The Journal of Organic Chemistry, 32(6), 1821-1823. [Link]

-

Wang, R., et al. (2022). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 50(12), e71-e71. [Link]

-

Wolfrom, M. L., & Bhat, H. B. (1967). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. Journal of the Chemical Society D: Chemical Communications, (14), 654-655. [Link]

-

El-Faham, A., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 8(3), 269-286. [Link]

-

Chen, C. M. (1974). Biological Activity of Ribose-Modified N6-(Δ2-Isopentenyl)adenosine Derivative. Canadian Journal of Biochemistry, 52(12), 1154-1161. [Link]

-

Schweizer, M. P., et al. (2021). The Effect of tRNA[Ser]Sec Isopentenylation on Selenoprotein Expression. International Journal of Molecular Sciences, 22(21), 11454. [Link]

-

Senevirathne, U. D., & Rusling, J. F. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of The American Society for Mass Spectrometry, 24(12), 1841-1850. [Link]

-

Wolfrom, M. L., & Bhat, H. B. (1966). Trifluoroacetyl as N-blocking group in amino-sugar nucleoside synthesis. Chemical Communications (London), (5), 146a-146a. [Link]

-

Li, S., et al. (2024). A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. CCS Chemistry, 6(2), 346-356. [Link]

-

Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 43(1-2), 139-150. [Link]

-

Wang, R., et al. (2022). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 50(12), e71-e71. [Link]

-

Jack, K. S., et al. (2017). Pseudouridine in mRNA: Incorporation, Detection, and Recoding. Methods in Enzymology, 590, 347-379. [Link]

-

Schweizer, M. P., et al. (2021). The Effect of tRNA Isopentenylation on Selenoprotein Expression. International Journal of Molecular Sciences, 22(21), 11454. [Link]

-

El-Faham, A., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 8(3), 269-286. [Link]

-

Balbo, S., et al. (2014). The fragmentation pathways of modified nucleosides analyzed by LC-MS. Journal of Mass Spectrometry, 49(12), 1225-1236. [Link]

-

Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 43(1-2), 139-150. [Link]

-

Schweizer, M. P., et al. (2021). The Effect of tRNA[Ser]Sec Isopentenylation on Selenoprotein Expression. International Journal of Molecular Sciences, 22(21), 11454. [Link]

-

Taylor, E. A., et al. (2025). Chemical synthesis of 4'-modified nucleoside analogues. Abstracts of Papers of the American Chemical Society. [Link]

-

New England Biolabs. (2022). RNA Synthesis with Modified Nucleotides (E2050). protocols.io. [Link]

-

Millar, R. W., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

-

Radi, M., et al. (2019). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 24(17), 3086. [Link]

-

Liu, D., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

Balbo, S., et al. (2014). Mass Spectrometry of Structurally Modified DNA. Journal of The American Society for Mass Spectrometry, 25(2), 169-183. [Link]

-

De Crécy-Lagard, V., et al. (2017). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Journal of The American Society for Mass Spectrometry, 28(5), 793-804. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Chen, F., et al. (2020). Biosynthesis of isoprenoids by the mevalonate pathway. IntechOpen. [Link]

-

Jones, R., & Herdewijn, P. (2008). Synthesis of modified nucleosides. Current Protocols in Nucleic Acid Chemistry, 35(1), 1-0. [Link]

- Reddy, M. P., et al. (2004). U.S. Patent No. 6,809,195. U.S.

-

Lange, B. M., et al. (2000). Isopentenyl diphosphate biosynthesis via a mevalonate-independent pathway: Isopentenyl monophosphate kinase catalyzes the terminal enzymatic step. Proceedings of the National Academy of Sciences, 97(24), 13172-13177. [Link]

-

Hübener, G., et al. (1992). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Peptide Research, 5(5), 287-292. [Link]

-

Cornforth, R. H., & Popják, G. (1969). An improved synthesis of isopentenyl pyrophosphate. Biochemical Journal, 111(4), 545-547. [Link]

-

Fanari, A., et al. (2025). Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control. STAR Protocols, 6(3), 102434. [Link]

-

Cornforth, R. H., & Popják, G. (1969). An improved synthesis of isopentenyl pyrophosphate. Biochemical Journal, 111(4), 545-547. [Link]

-

Prakash, T. P., et al. (2015). Solid-Phase Synthesis of 5'-Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides Using Phosphoramidite Chemistry. Bioorganic & Medicinal Chemistry Letters, 25(21), 4743-4746. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoroacetyl as N-blocking group in amino-sugar nucleoside synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of tRNA[Ser]Sec Isopentenylation on Selenoprotein Expression [mdpi.com]

- 12. Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of tRNA[Ser]Sec Isopentenylation on Selenoprotein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tRNA isopentenyltransferase from Zea mays L. Characterization of the isopentenylation reaction of tRNA, oligo (A) and other nucleic acids [pubmed.ncbi.nlm.nih.gov]

- 16. Oligonucleotide Synthesis Reagents | TCI AMERICA [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Semantic Scholar [semanticscholar.org]

- 19. 19Flourine NMR [chem.ch.huji.ac.il]

- 20. researchgate.net [researchgate.net]

- 21. lifesciencesite.com [lifesciencesite.com]

- 22. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine: Structure, Synthesis, and Application in Oligonucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine, a key synthetic intermediate in the preparation of biologically relevant modified nucleosides. The guide will delve into the structural components of this molecule, elucidating the roles of the uridine core, the isopentenyl group, and the trifluoroacetyl moiety. A detailed, step-by-step synthetic protocol, based on established methodologies for analogous compounds, will be presented. Furthermore, the guide will explore the function of this compound as a protected building block for the incorporation of 5-(isopentenylaminomethyl)uridine into synthetic oligonucleotides, a modification of significant interest in tRNA biology and therapeutic applications. Finally, standard analytical techniques for the characterization of this and related modified nucleosides will be discussed.

Introduction: The Significance of Modified Nucleosides in Biological Systems

Uridine and its derivatives are fundamental components of ribonucleic acid (RNA) and play pivotal roles in a myriad of biological processes.[1] Beyond the canonical nucleosides, a vast array of post-transcriptionally modified nucleosides are found in various RNA species, particularly in transfer RNA (tRNA). These modifications are crucial for the proper folding, stability, and function of RNA molecules, ensuring the fidelity and efficiency of protein translation.

One such class of modifications involves the C5 position of uridine. Derivatives of 5-methyluridine (xm5U), which include methylaminomethyl (mnm-) or carboxymethylaminomethyl (cmnm-) groups, are widely conserved at the wobble position (position 34) of many prokaryotic tRNAs.[2][3] These modifications are essential for the accurate decoding of codons.[2][3]

The isopentenyl modification, particularly N6-isopentenyladenosine (i6A), is another critical modification found at position 37 of tRNAs that recognize codons beginning with uridine. This hydrophobic modification is vital for stabilizing codon-anticodon interactions within the ribosome, thereby enhancing translational accuracy. Given the importance of both C5 uridine modifications and isopentenyl groups in tRNA, the synthesis of nucleosides bearing these features is of significant interest for both basic research and the development of RNA-based therapeutics.

This guide focuses on This compound , a synthetic precursor to the biologically relevant 5-(isopentenylaminomethyl)uridine. The trifluoroacetyl group serves as a crucial protecting group for the exocyclic amine, facilitating its chemical synthesis and incorporation into oligonucleotides.

Molecular Structure and Component Functions

The structure of this compound can be dissected into three key components: the 5-(aminomethyl)uridine core, the N-isopentenyl group, and the N-trifluoroacetyl group.

-

5-(aminomethyl)uridine Core: This forms the fundamental scaffold of the molecule. The uridine base provides the hydrogen bonding capabilities for base pairing, while the aminomethyl group at the C5 position serves as a linker for further functionalization.

-

N-Isopentenyl Group: This five-carbon branched alkyl chain (3-methyl-2-butenyl) is attached to the aminomethyl linker. In the context of tRNA, isopentenyl groups are known to contribute to the hydrophobic stacking interactions that stabilize the codon-anticodon helix.

-

N-Trifluoroacetyl Group: This group (-C(O)CF3) is attached to the nitrogen of the aminomethyl linker, alongside the isopentenyl group. The trifluoroacetyl group is a widely used protecting group in organic synthesis, particularly for amines.[4] Its strong electron-withdrawing nature renders the nitrogen lone pair less nucleophilic, preventing unwanted side reactions during subsequent synthetic steps, such as phosphoramidite coupling in oligonucleotide synthesis. It can be readily removed under mild basic conditions to yield the free amine.

Below is a diagram illustrating the logical relationship between the core structure and its modifications.

Caption: Logical structure of the target molecule.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound is not explicitly detailed in a single publication. However, based on established methodologies for the synthesis of related 5-substituted uridine derivatives, particularly the synthesis of 5-taurinomethyluridine where a trifluoroacetyl protecting group is employed, a robust synthetic route can be outlined.[4][5] The following protocol is a composite of these well-established procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uridine

-

Appropriate protecting group reagents for 2'- and 3'-hydroxyls (e.g., TBDMS-Cl)

-

Reagents for C5-formylation

-

Reagents for reductive amination (e.g., isopentenylamine, sodium cyanoborohydride)

-

Trifluoroacetic anhydride or ethyl trifluoroacetate

-

Solvents (e.g., DMF, pyridine, methanol)

-

Silica gel for column chromatography

Procedure:

-

Protection of Uridine Hydroxyls: The 2'- and 3'-hydroxyl groups of uridine are first protected to prevent side reactions. A common method is the formation of a 2',3'-O-isopropylidene acetal or silylation using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl).

-

Introduction of the Aminomethyl Linker at C5:

-

Formylation: The C5 position of the protected uridine is formylated to introduce a reactive aldehyde group.

-

Reductive Amination: The formylated uridine is then reacted with isopentenylamine in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine, 5-(isopentenylaminomethyl)uridine.

-

-

N-Trifluoroacetylation: The secondary amine of the 5-(isopentenylaminomethyl)uridine derivative is then protected with a trifluoroacetyl group. This is typically achieved by reacting the compound with trifluoroacetic anhydride or ethyl trifluoroacetate in a suitable solvent like pyridine or DMF.[4]

-

Purification: The final product, this compound, is purified by silica gel column chromatography.

-

Deprotection of Hydroxyls (if necessary): Depending on the subsequent application, the hydroxyl protecting groups can be removed using standard deprotection protocols (e.g., TBAF for silyl groups, mild acid for acetals).

The following diagram illustrates the general workflow for the synthesis.

Caption: Synthetic workflow for the target molecule.

Function and Applications in Oligonucleotide Synthesis

The primary function of this compound is as a protected phosphoramidite building block for solid-phase oligonucleotide synthesis. The trifluoroacetyl group ensures that the exocyclic amine does not interfere with the phosphoramidite coupling chemistry.

Incorporation into Oligonucleotides:

-

Phosphoramidite Synthesis: The protected nucleoside is converted into a phosphoramidite by reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Solid-Phase Synthesis: The resulting phosphoramidite is then used in an automated DNA/RNA synthesizer. The standard synthesis cycle involves:

-

Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain.

-

Coupling: The phosphoramidite of the modified uridine is coupled to the free 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyls are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the trifluoroacetyl group on the modified uridine, are removed, typically with aqueous ammonia.

The successful incorporation of the 5-(isopentenylaminomethyl)uridine modification allows for the study of its effects on oligonucleotide structure, stability, and biological function.

Characterization and Quality Control

The identity and purity of this compound and oligonucleotides containing the deprotected modification can be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound and the final oligonucleotide. | The observed mass should correspond to the calculated mass of the target molecule. Fragmentation patterns can provide structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the modified nucleoside. | 1H, 13C, and 19F NMR spectra will show characteristic peaks for the uridine, isopentenyl, and trifluoroacetyl groups, confirming their presence and connectivity. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the modified nucleoside and the synthesized oligonucleotide. | A single major peak indicates high purity. Retention time can be used for identification when compared to a standard. |

Conclusion

This compound is a valuable synthetic intermediate that enables the site-specific incorporation of the biologically important 5-(isopentenylaminomethyl)uridine modification into oligonucleotides. Understanding its structure, synthesis, and application is crucial for researchers in the fields of nucleic acid chemistry, molecular biology, and drug development who are interested in exploring the functional roles of modified nucleosides and developing novel RNA-based therapeutics. The methodologies outlined in this guide provide a solid foundation for the synthesis and utilization of this important compound.

References

-

Leszczynska, G., et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RNA, 21(9), 1594-1605. [Link]

- Bartosik, K., et al. (2017). Org. Biomol. Chem., 15, 2097. (This reference is cited by a commercial supplier, but the full text was not directly retrieved in the search. It is highly recommended to consult this paper for specific synthetic details.)

- Roy, A., et al. (2015). PCT Int. Appl., WO 2015196118 A1 20151223. (This patent application is cited by a commercial supplier and likely contains detailed synthetic procedures.)

- Wolfrom, M. L., & Bhat, H. B. (1966). Trifluoroacetyl as N-blocking group in amino-sugar nucleoside synthesis.

-

Dudley, E., & Bond, L. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass spectrometry reviews, 33(4), 302–311. [Link]

-

Gehrig, S., et al. (2017). The modified base isopentenyladenosine and its derivatives in tRNA. RNA biology, 14(9), 1184–1193. [Link]

-

Kim, H. S., et al. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic acids research, 51(2), 793–806. [Link]

- Malkiewicz, A., & Sochacka, E. (1983). Synthesis of 5-methylaminomethyl- and 5-carboxymethylaminomethyl-2-thiouridine. Tetrahedron Letters, 24(48), 5387-5390.

-

Arman, H., et al. (2019). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Biochemistry, 58(43), 4363–4374. [Link]

Sources

- 1. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Isopentenylaminomethyluridine Derivatives in tRNA Modification

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfer RNA (tRNA) molecules are fundamental to the accurate and efficient translation of the genetic code. Their function, however, is not solely dictated by their primary sequence. A vast and complex array of post-transcriptional chemical modifications fine-tunes tRNA structure and decoding capabilities. Among the most critical are modifications at the wobble position (U34) of the anticodon loop, which directly modulate codon recognition. This guide provides an in-depth technical overview of a specific class of these modifications: isopentenylaminomethyluridine derivatives. We will explore their intricate biosynthesis, their profound impact on translational fidelity, their emerging roles in human disease, and the state-of-the-art methodologies for their detection and characterization. This document is intended to serve as a foundational resource for researchers aiming to understand and investigate this vital aspect of epitranscriptomics.

Chapter 1: The Biosynthetic Pathway of (c)mnm⁵U Derivatives

The journey of a uridine at the wobble position (U34) to its fully modified isopentenylaminomethyluridine form is a multi-step enzymatic cascade. These modifications, such as 5-carboxymethylaminomethyluridine (cmnm⁵U) and 5-methylaminomethyluridine (mnm⁵U), are crucial for decoding NNA/NNG codons.[1] The core machinery responsible for this transformation involves a highly conserved set of enzymes.

In bacteria like Escherichia coli, the process is initiated by the MnmE (GidA) and MnmG (TrmE) proteins, which form a functional MnmEG complex.[2] This complex catalyzes the addition of a carboxymethylaminomethyl group to U34 of specific tRNAs, including those for glutamine, lysine, and arginine.[2] The reaction is complex, requiring cofactors such as GTP and FAD, and utilizes glycine as a substrate.[1][2]

The resulting cmnm⁵U modification can be the final product in some tRNAs. In others, it serves as an intermediate. The bifunctional enzyme MnmC can further process cmnm⁵U. Its MnmC(o) domain transforms cmnm⁵U into 5-aminomethyluridine (nm⁵U), and its MnmC(m) domain subsequently converts nm⁵U into the final mnm⁵U product.[1] This creates a branched pathway where the final modification state depends on the specific tRNA species and cellular conditions.[1]

The causality behind this intricate pathway lies in the need for precise translational control. The specific chemical nature of the U34 modification dictates the codon-anticodon pairing geometry, ensuring that the correct amino acid is incorporated into the growing polypeptide chain.

Biosynthesis of cmnm⁵U and mnm⁵U derivatives at U34.

Chapter 2: Functional Significance in Translational Regulation

Modifications at the wobble position are not mere decorations; they are critical for the accuracy and efficiency of protein synthesis.[1][3][4] The presence of bulky, hydrophilic groups like those in cmnm⁵U and mnm⁵U derivatives serves several key functions:

-

Restricting Codon Pairing: The primary role of these modifications is to enforce proper "wobble" pairing rules. Unmodified uridine at position 34 can pair with adenosine (A), guanosine (G), and sometimes even uridine (U). The cmnm⁵/mnm⁵ modifications restrict this pairing, primarily to A and G-ending codons, thereby preventing misreading of near-cognate codons and maintaining the correct reading frame.[3] This enhanced discrimination is vital for translational fidelity.

-

Stabilizing Codon-Anticodon Interaction: The modifications contribute to the stability of the codon-anticodon helix within the ribosome's A-site.[5][6] This stabilization ensures that the tRNA remains bound long enough for peptide bond formation to occur, thereby increasing the overall rate and efficiency of translation.[7]

-

Preventing Frameshifting: Inaccurate decoding at the wobble position can lead to ribosomal frameshifting, producing truncated or non-functional proteins. By enforcing correct codon recognition, these modifications are essential for maintaining the integrity of the genetic message.[3]

The functional importance is underscored by the observation that defects in these modification pathways lead to complex phenotypes and reduced cellular fitness, particularly under stress conditions.[1]

Role of mnm⁵U34 in stabilizing codon-anticodon pairing.

Chapter 3: Implications in Cellular Stress and Human Disease

The once-static view of tRNA modifications is being replaced by a dynamic understanding of their role in cellular regulation. The levels of these modifications can change in response to environmental cues and cellular stress, linking the translational machinery to broader metabolic and signaling networks.[3] Dysregulation of the enzymes that synthesize isopentenylaminomethyluridine and related modifications has been implicated in a range of human pathologies.[3][8]

-

Mitochondrial Diseases: Many mitochondrial tRNAs require these U34 modifications to correctly translate mitochondrial-encoded proteins, which are essential for cellular respiration. Mutations in the genes encoding the modifying enzymes can lead to severe mitochondrial dysfunction.[3][6][8]

-

Neurological Disorders: The high energy demands of the nervous system make it particularly vulnerable to defects in protein synthesis. Consequently, aberrant tRNA modification has been linked to various neurological disorders.[3][6][8]

-

Cancer: Cancer cells exhibit reprogrammed metabolism and high translational demand to support rapid proliferation. Alterations in the tRNA modification landscape, or the "tRNAome," can selectively enhance the translation of oncogenic proteins, contributing to tumor growth and progression.[6][8][9] This makes the tRNA modification machinery a potential target for novel cancer therapies.

Chapter 4: Methodologies for Detection and Analysis

Investigating the role of isopentenylaminomethyluridine derivatives requires robust and sensitive analytical techniques. The two primary approaches are mass spectrometry-based methods and specialized next-generation sequencing protocols.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the unambiguous identification and quantification of RNA modifications.[2] The general workflow involves isolating total tRNA, digesting it down to single nucleosides, separating the nucleosides by liquid chromatography, and identifying them based on their unique mass-to-charge ratio and fragmentation patterns.

Field-Proven Protocol: Nucleoside Analysis by LC-MS/MS

This protocol provides a self-validating system for the accurate quantification of cmnm⁵U and mnm⁵U from total cellular tRNA.

Step 1: Total tRNA Isolation

-

Action: Isolate total RNA from cell pellets using a TRIzol-based method.

-

Causality: This method effectively lyses cells and denatures proteins, while preserving RNA integrity.

-

Validation: RNA integrity and purity should be confirmed using a Bioanalyzer or similar capillary electrophoresis system (RIN > 9.0) and spectrophotometry (A260/280 ~2.0, A260/230 > 2.0).

Step 2: tRNA Enrichment (Optional but Recommended)

-

Action: Enrich for tRNA from the total RNA pool using a specialized column-based kit.

-

Causality: Removing rRNAs and mRNAs reduces sample complexity and increases the relative concentration of tRNA, improving the sensitivity of detection for less abundant modifications.

-

Validation: Confirm enrichment by running an aliquot on a denaturing polyacrylamide gel; a distinct band should be visible at ~70-90 nt.

Step 3: Enzymatic Digestion to Nucleosides

-

Action: Digest 1-2 µg of enriched tRNA to single nucleosides. In a 50 µL reaction, combine tRNA, Nuclease P1 (2U), and ammonium acetate buffer (pH 5.3). Incubate at 42°C for 2 hours.

-

Causality: Nuclease P1 is a non-specific endonuclease that cleaves phosphodiester bonds, releasing 5'-mononucleotides.

-

Action (cont.): Add Bacterial Alkaline Phosphatase (1U) and a compatible buffer. Incubate at 37°C for an additional 2 hours.

-

Causality: Alkaline phosphatase removes the 5'-phosphate group, yielding free nucleosides, which are the required analyte for most MS systems.

-

Validation: The success of the digestion is validated by the subsequent MS analysis, which should show high abundance of the four canonical nucleosides (A, C, G, U).

Step 4: LC-MS/MS Analysis

-

Action: Inject the digested sample onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

-

Causality: The C18 column separates the nucleosides based on their hydrophobicity. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode.

-

Validation: A standard curve of known concentrations of synthetic modified and unmodified nucleosides must be run in parallel. This validates the instrument's response and allows for absolute quantification. The retention time and the specific mass transition (parent ion -> fragment ion) for each analyte provide dual confirmation of its identity.

Quantitative Data Summary

The following table lists the expected mass transitions for key nucleosides in positive ion mode.

| Nucleoside | Abbreviation | Parent Ion (m/z) | Fragment Ion (m/z) | Notes |

| Uridine | U | 245.1 | 113.1 | Canonical nucleoside |

| 5-methylaminomethyluridine | mnm⁵U | 302.1 | 170.1 | Target modification |

| 5-carboxymethylaminomethyluridine | cmnm⁵U | 346.1 | 214.1 | Target modification |

| Adenosine | A | 268.1 | 136.1 | Canonical nucleoside |

| Guanosine | G | 284.1 | 152.1 | Canonical nucleoside |

| Cytidine | C | 244.1 | 112.1 | Canonical nucleoside |

Note: Exact m/z values may vary slightly based on instrument calibration.

Sequencing-Based Approaches

While MS provides quantitative data, it does not retain sequence context. Several specialized tRNA sequencing (tRNA-seq) methods have been developed to map modifications.[10] Some modifications cause reverse transcriptase to stall or misincorporate bases during cDNA synthesis.[10][11] These "RT signatures" can be computationally analyzed to infer the location of modifications across the tRNA population.[10] More recently, direct RNA sequencing methods, such as those using nanopore technology, are showing promise for detecting modifications without the need for reverse transcription, offering a powerful new tool for epitranscriptomics.[12][13][14]

Workflow for LC-MS/MS analysis of tRNA modifications.

Conclusion and Future Directions

Isopentenylaminomethyluridine derivatives and their biosynthetic pathways represent a critical control layer in gene expression, ensuring the fidelity and efficiency of protein synthesis. Their dysregulation is increasingly recognized as a key factor in a variety of human diseases, from mitochondrial disorders to cancer.[3][8] The continued development of sensitive analytical methods, particularly direct RNA sequencing and advanced mass spectrometry techniques, will be crucial for elucidating the dynamic nature of the tRNAome in health and disease.[12][13] For drug development professionals, the enzymes of these modification pathways present novel and compelling targets for therapeutic intervention. A deeper understanding of this epitranscriptomic layer promises to unlock new diagnostic and therapeutic strategies for some of the most challenging human diseases.

References

- tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets. (n.d.). Vertex AI Search.

- Role of tRNA modifications in human diseases. (n.d.). PubMed.

- Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications. (n.d.). PMC - NIH.

- Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA at the U34 position. (n.d.). nanoporetech.com.

- tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets. (n.d.). PMC - PubMed Central.

- Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. (2024).

- Emerging functions of tRNA modifications in mRNA translation and diseases. (2025). Signal Transduction and Targeted Therapy.

- The expanding world of tRNA modifications and their disease relevance. (n.d.). ResearchGate.

- Single-read tRNA-seq analysis reveals coordination of tRNA modification and aminoacylation and fragmentation. (2022). Nucleic Acids Research, 50(22), e132.

- Nanopore sequencing of tRNA modifications. (2023). YouTube.

- The Crucial Role of cmnm5U in tRNA: A Deep Dive into its Initial Characterization. (n.d.). Benchchem.

- Modifications and functional genomics of human transfer RNA. (2018). Cell Research, 28(3), 394-395.

- The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species. (n.d.). PMC - NIH.

- Effects of tRNA modifications on mRNA decoding. (a) Illustration of... (n.d.). ResearchGate.

- Functions of bacterial tRNA modifications: from ubiquity to diversity. (n.d.). PMC - PubMed Central.

Sources

- 1. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets [ijbs.com]

- 6. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of tRNA modifications in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-read tRNA-seq analysis reveals coordination of tRNA modification and aminoacylation and fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rna-seqblog.com [rna-seqblog.com]

- 13. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 14. youtube.com [youtube.com]

The Epitranscriptomic Significance of 5-Substituted Uridines: From Molecular Function to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which explores the diverse landscape of chemical modifications to RNA, has unveiled a critical layer of gene regulation that extends far beyond the primary nucleotide sequence.[1] Among the more than 170 known RNA modifications, 5-substituted uridines, particularly those at the wobble position (U34) of transfer RNA (tRNA), represent a vital class of modifications essential for translational fidelity and efficiency.[2][3] These modifications, including 5-methoxycarbonylmethyluridine (mcm⁵U), 5-taurinomethyluridine (τm⁵U), and 5-methylaminomethyluridine (mnm⁵U), ensure accurate decoding of the genetic code by refining codon-anticodon interactions.[3][4] Deficiencies in the enzymatic pathways that synthesize these modifications are directly linked to a spectrum of human pathologies, most notably mitochondrial diseases, neurological disorders, and cancer.[5] This guide provides a comprehensive technical overview of the biological significance of 5-substituted uridines, detailing their biosynthetic pathways, functional roles in translation, and association with disease. Furthermore, we present detailed methodologies for their detection and analysis, and explore the emerging potential of targeting RNA modification systems as a novel therapeutic strategy.[6][7]

Introduction: The Chemical Diversity of the Fifth Nucleoside

Post-transcriptional modifications of RNA are dynamic and reversible chemical alterations that profoundly regulate RNA metabolism, stability, and function.[2][8] While modifications like N⁶-methyladenosine (m⁶A) have garnered significant attention, the diverse modifications of uridine play equally critical roles.[9] Uridine modifications at the C5 position of the pyrimidine ring are particularly important in the anticodon stem-loop of tRNAs.[3] These modifications are crucial for the precise decoding of genetic information and for tuning protein synthesis.[3]

The addition of a substituent at the C5 position of uridine at the wobble anticodon position (U34) is a widespread strategy across all domains of life to enhance translational accuracy. These modifications are essential for the correct translation of codons ending in A or G in mixed codon family boxes.[10] The chemical nature of the C5 substituent directly influences the conformational properties of the anticodon loop, thereby stabilizing the codon-anticodon pairing, particularly the U-G wobble pair, and preventing misreading.[5]

This guide will focus on the major classes of 5-substituted uridines, their synthesis, function, and the analytical techniques used to study them.

Table 1: Key 5-Substituted Uridine Modifications in tRNA

| Modification Name | Abbreviation | Common Location | Primary Function | Associated Diseases |

| 5-methoxycarbonylmethyluridine | mcm⁵U | Eukaryotic tRNA (e.g., tRNA-Glu, tRNA-Arg) | Ensures translational fidelity and efficiency.[4] | Cancer, Neurological Disorders |

| 5-taurinomethyluridine | τm⁵U | Mitochondrial tRNA (e.g., tRNA-Leu, tRNA-Trp) | Stabilizes U-G wobble pairing for accurate decoding.[5] | Mitochondrial encephalomyopathies (MELAS, MERRF).[11] |

| 5-carboxymethylaminomethyluridine | cmnm⁵U | Bacterial & Eukaryotic tRNA | Precursor for other xm⁵U modifications.[10][12] | Mitochondrial dysfunction.[13] |

| 5-methylaminomethyluridine | mnm⁵U | Bacterial & Archaeal tRNA (e.g., tRNA-Arg, tRNA-Lys) | Reduces frameshifting and enhances translational efficiency.[14] | Linked to oxidative stress sensitivity.[3][15] |

| 5-methoxycarbonylmethyl-2-thiouridine | mcm⁵s²U | Eukaryotic tRNA | Crucial for proper mRNA decoding and protein synthesis.[16] | Developmental defects, metabolic disorders.[4] |

Biosynthesis of 5-Substituted Uridines: A Multi-Enzyme Cascade

The synthesis of 5-substituted uridines is a complex, multi-step enzymatic process. A central pathway, particularly for modifications like cmnm⁵U and mnm⁵U in bacteria and their homologues in eukaryotes, involves the MnmE (GidA) and MnmG (MnmE) enzyme complex.[10][17]

The initial step involves the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) on the uridine base.[10] This reaction is catalyzed by the MnmE-MnmG complex and utilizes glycine, methylenetetrahydrofolate (CH₂THF) as a one-carbon donor, and GTP.[17] The human mitochondrial homologues of this complex, MTO1 and GTPBP3, are responsible for installing the 5-taurinomethyl (τm⁵) group onto mitochondrial tRNAs using taurine instead of glycine.[5][13]

Subsequent modifications can occur. In many bacteria, the bifunctional enzyme MnmC converts cmnm⁵U into 5-aminomethyluridine (nm⁵U) and then methylates it to form 5-methylaminomethyluridine (mnm⁵U).[14][17] In eukaryotes, enzymes like Trm9 (in yeast) and its human homolog ALKBH8 are responsible for the methyltransferase activity that converts 5-carboxymethyluridine (cm⁵U) to 5-methoxycarbonylmethyluridine (mcm⁵U).[4][18]

Functional Roles in Translation and Cellular Homeostasis

The primary role of 5-substituted uridines at the wobble position is to ensure the fidelity and efficiency of translation.[4]

-

Codon Recognition: These modifications expand the decoding capacity of tRNAs. For example, taurine-containing modifications (τm⁵U and τm⁵s²U) in mitochondrial tRNAs promote the accurate decoding of purine-ending codons (NNR) and prevent misreading of pyrimidine-ending codons (NNY).[5] This is achieved by stabilizing the U•G wobble pairing through favorable stacking interactions.[5]

-

Preventing Frameshifting: Modifications like 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) induce conformational changes in the anticodon loop that stabilize the base stacking, thereby reducing translational errors and frameshifting.[14]

-

Translational Efficiency: The presence of these modifications can significantly impact the overall rate of protein synthesis. In yeast, the mcm⁵U modification alters codon preference and enhances the translational efficiency of mRNAs that are rich in the cognate codons.[18]

-

Mitochondrial Function: In mitochondria, τm⁵U is critical for the synthesis of proteins encoded by the mitochondrial DNA, which are essential components of the respiratory chain. A lack of τm⁵U leads to respiratory defects and reduced mitochondrial translation, resulting in severe pathological consequences.[5][13] Strikingly, under conditions of taurine starvation, glycine can be used as a substrate instead, leading to the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) in mitochondrial tRNAs, indicating a dynamic regulation of these modifications based on metabolite availability.[5][13]

Association with Human Disease

The critical functions of 5-substituted uridines mean that defects in their biosynthetic pathways are often associated with severe human diseases.

-

Mitochondrial Diseases: Pathogenic point mutations in mitochondrial tRNAs, such as those seen in MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged Red Fibers), often result in the complete absence of the τm⁵U modification.[11] This loss impairs the translation of mitochondrial-encoded proteins, leading to the severe phenotypes observed in these disorders.[11] Similarly, mutations in the human biosynthetic enzymes GTPBP3 and MTO1, which are required for τm⁵U formation, also lead to mitochondrial disease.[13]

-

Cancer: The dysregulation of RNA modifying enzymes is increasingly linked to cancer development and progression.[2] For instance, the human enzyme ALKBH8, which is involved in mcm⁵U biosynthesis, has been implicated in bladder cancer. The modification status of tRNAs can influence the translation of specific oncogenic proteins, suggesting that targeting these pathways could be a viable anti-cancer strategy.[6][7]

-

Oxidative Stress: The 5-methylaminomethyl group in mnm⁵U is sensitive to oxidation.[3][15] Oxidative damage to this modification can impair tRNA function, linking it to cellular dysfunction and diseases associated with oxidative stress.[3]

Methodologies for Detection and Analysis

Analyzing RNA modifications requires specialized and sensitive techniques, as the modifications can be present at low stoichiometry and their chemical properties are often similar to the canonical nucleosides. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the detection, characterization, and quantification of modified nucleosides.[19][20]

Workflow for LC-MS/MS Analysis

The "bottom-up" approach, which involves the enzymatic digestion of RNA into its constituent nucleosides, is the most common method for quantitative analysis.[21]

Detailed Protocol: Global Analysis of 5-Substituted Uridines in tRNA via LC-MS/MS

This protocol outlines a standard procedure for quantifying the global abundance of 5-substituted uridines from a purified tRNA sample.

Causality Statement: This method is chosen because it provides absolute quantification of modifications without the biases inherent in sequencing-based methods, which can be affected by reverse transcriptase errors.[20] Digesting the RNA to single nucleosides is critical for accurate quantification using standard curves of synthetic nucleosides.[19]

Materials:

-

Purified tRNA sample (several micrograms)

-

Nuclease P1 (e.g., from Penicillium citrinum)

-

Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

-

Ammonium acetate buffer (pH 5.3)

-

Ultrapure water and acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Synthetic modified nucleoside standards (for calibration curves)

-

HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)

Methodology:

-

Enzymatic Hydrolysis of tRNA:

-

To 1-5 µg of purified tRNA in a microcentrifuge tube, add 10 mM ammonium acetate buffer (pH 5.3).

-

Add 2 Units of Nuclease P1.

-

Rationale: Nuclease P1 is a non-specific endonuclease that cleaves RNA into 5'-mononucleotides.

-

-

Incubate at 37°C for 2 hours.

-

Add 1 Unit of Bacterial Alkaline Phosphatase.

-

Rationale: BAP removes the 5'-phosphate group, converting the mononucleotides into nucleosides, which are the required analytes for the mass spectrometer.

-

-

Incubate at 37°C for an additional 2 hours.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material or enzyme.

-

Carefully transfer the supernatant containing the nucleoside mixture to an HPLC vial.

-

-

HPLC Separation:

-

Inject the nucleoside mixture onto a reversed-phase C18 column.

-

Use a gradient elution method. For example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 100% A, and gradually increase the percentage of B over 15-20 minutes to elute the nucleosides based on their polarity.

-

Rationale: Reversed-phase chromatography effectively separates the canonical nucleosides from the more diverse and often more hydrophobic modified nucleosides.[22]

-

-

-

Mass Spectrometry Detection and Quantification:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

For quantification, use a triple quadrupole mass spectrometer in Dynamic Multiple Reaction Monitoring (DMRM) mode.[20]

-

Rationale: DMRM is highly sensitive and specific. It monitors a specific precursor-to-product ion transition for each nucleoside of interest, minimizing background noise and allowing for accurate quantification even for low-abundance species.

-

-

Set up specific transitions for each target nucleoside (e.g., for τm⁵U, monitor the transition from its protonated precursor ion [M+H]⁺ to its characteristic base fragment).

-

Identify modified nucleosides by comparing their retention times and mass transitions to those of pure synthetic standards.

-

Quantify the amount of each modified nucleoside by integrating the peak area and comparing it to the standard curve generated from the synthetic standards.

-

Therapeutic Potential and Future Directions

The established links between aberrant RNA modifications and human disease have spurred significant interest in targeting the regulatory proteins—the "writers," "readers," and "erasers"—as a novel therapeutic strategy.[1][6] While much of the initial focus has been on m⁶A-related enzymes, the pathways governing 5-substituted uridines present compelling, yet underexplored, therapeutic opportunities.[2][7]

-

Inhibitor Development: The development of small molecule inhibitors that target the specific enzymes responsible for tRNA modifications (e.g., MTO1, GTPBP3, ALKBH8) could offer a way to modulate protein translation in diseases like cancer.[2][6] By selectively altering the tRNA modification landscape, it may be possible to inhibit the translation of key oncogenic proteins whose mRNAs are enriched in specific codons.

-

Nucleoside Analogs: 5-substituted uracil derivatives have been investigated as potential antiviral and antimicrobial agents.[23][24] For example, derivatives have shown activity against various viruses and bacteria, including Mycobacterium smegmatis.[24] This highlights the potential for developing novel nucleoside-based drugs that interfere with essential pathogen-specific RNA modification pathways.

-

RNA-Based Therapeutics: The stability and translational efficiency of mRNA vaccines and therapeutics can be enhanced by incorporating modified nucleosides, such as pseudouridine. Understanding the impact of 5-substituted uridines on translation could inform the design of next-generation RNA therapeutics with improved efficacy and reduced immunogenicity.[25]

The continued development of sensitive analytical technologies, such as single-molecule nanopore sequencing that can directly detect some modifications, will be crucial for mapping these modifications with greater precision and understanding their dynamic regulation in response to cellular stress and disease states.[9] Elucidating the complex interplay between different RNA modifications and their collective impact on the "translational tone" of a cell remains a key challenge and an exciting frontier in molecular biology and drug discovery.

References

- RNA modification systems as therapeutic targets. (2025).

- RNA modification systems as therapeutic targets | Request PDF. (n.d.).

- RNA modifications as emerging therapeutic targets. (2021). PubMed.

- RNA modification: mechanisms and therapeutic targets. (2023). Signal Transduction and Targeted Therapy.

- Nagao, A., et al. (2018). Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease. Nucleic Acids Research.

- Advances in Quantitative Techniques for Mapping RNA Modific

- Suzuki, T., et al. (2002). Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases. The EMBO Journal.

- (PDF) RNA modification: mechanisms and therapeutic targets. (n.d.).

- Ranganathan, R. S., & Perona, J. J. (2022). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society.

- Analysis of RNA and its Modifications. (n.d.).

- Metabolic and Chemical Regulation of tRNA Modification Associated With Taurine Deficiency and Human Disease. (2018). PubMed.

- Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. (n.d.).

- Klassen, R., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA.

- Galmozzi, C. V., et al. (2018). Oxidation of 5-methylaminomethyl uridine (mnm5U)

- Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Request PDF. (n.d.).

- Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. (n.d.).

- RNA Modific

- Oxidation of 5-methylaminomethyl uridine (mnm⁵U)

- Fu, D., et al. (2010). The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA. Angewandte Chemie.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022).

- Chen, C., et al. (2023).

- Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. (n.d.). PubMed.

- Identification of tRNA-modifying enzymes and respective tRNA.... (n.d.).

- Pseudouridines in RNAs: switching atoms means shifting paradigms. (n.d.). The FEBS Journal.

- (PDF) 5‐Substituted Uridines with Activity against Gram‐Positive Bacteria. (n.d.).

- 5-carboxymethylaminomethyluridine (cmnm5U). (n.d.).

Sources

- 1. RNA modifications as emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of 5-methylaminomethyl uridine (mnm5U) by Oxone Leads to Aldonitrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. RNA modification systems as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modomics - A Database of RNA Modifications [genesilico.pl]

- 13. Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. RNA Modifications [labome.com]

- 23. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Modified Pyrimidine Nucleosides

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyrimidine nucleoside analogues represent a cornerstone in the development of antiviral and anticancer chemotherapeutics.[1] Their structural similarity to endogenous nucleosides allows them to act as antimetabolites, interfering with critical cellular processes such as DNA and RNA synthesis.[2][3] This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and synthesis of novel modified pyrimidine nucleosides. We will delve into the rationale behind various discovery approaches, from high-throughput screening to computational design, and detail the synthetic chemistry that brings these promising molecules to life. Furthermore, this guide will explore the critical aspects of lead optimization, structure-activity relationship (SAR) studies, and the innovative prodrug strategies designed to enhance therapeutic efficacy.

The Foundation: Understanding Pyrimidine Nucleosides and Their Therapeutic Significance

Pyrimidine nucleosides, such as cytidine, uridine, and thymidine, are fundamental building blocks of nucleic acids.[4] Their analogues are structurally modified versions designed to mimic these natural compounds, thereby gaining entry into cellular metabolic pathways.[3] Once inside the cell, these analogues can exert their therapeutic effects through various mechanisms, including:

-

Inhibition of Viral Replication: Many antiviral nucleoside analogues act as chain terminators for viral DNA or RNA synthesis.[5]

-

Induction of Cancer Cell Cytotoxicity: In oncology, these analogues can be incorporated into the DNA or RNA of cancer cells, leading to apoptosis, or they can inhibit enzymes crucial for cell proliferation.[2][6]

The therapeutic landscape is populated with successful pyrimidine nucleoside analogues. For instance, Gemcitabine is a mainstay in the treatment of various cancers, including pancreatic, breast, and ovarian cancers.[7] In the antiviral arena, Lamivudine (3TC) and Emtricitabine (FTC) are critical components of antiretroviral therapy for HIV.[8] The continued success of these drugs fuels the ongoing search for novel analogues with improved potency, selectivity, and resistance profiles.[9]

Discovery Strategies: Unearthing Novel Pyrimidine Nucleoside Candidates

The quest for new therapeutic agents begins with the identification of promising lead compounds. Several powerful strategies are employed to discover novel modified pyrimidine nucleosides.

High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target.[10][11] In the context of pyrimidine nucleosides, HTS assays can be designed to identify compounds that inhibit viral enzymes (e.g., reverse transcriptase, polymerase) or exhibit cytotoxicity against cancer cell lines.[11]

Fluorescence-based methods are commonly used in HTS due to their sensitivity and adaptability to automated platforms.[12][13] For example, environment-sensitive fluorescent nucleoside analogues can be synthesized to act as probes in competitive binding assays, allowing for the identification of inhibitors of nucleoside-acting enzymes.[12][13]

Experimental Protocol: High-Throughput Screening using a Fluorescence-Based Competitive Binding Assay

-

Assay Development:

-

Synthesize a fluorescently labeled pyrimidine nucleoside analogue that binds to the target enzyme with a known affinity (KD).

-

Optimize assay conditions (e.g., buffer composition, pH, temperature, and concentrations of the enzyme and fluorescent probe) to achieve a robust and reproducible signal.

-

-

Library Screening:

-

In a multi-well plate format (e.g., 384- or 1536-well), add the target enzyme and the fluorescent probe to each well.[10]

-

Add a single compound from the screening library to each well.

-

Incubate the plates to allow for binding equilibrium to be reached.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence signal in each well using a plate reader.

-

A decrease in fluorescence intensity indicates that the test compound has displaced the fluorescent probe from the enzyme's active site.

-

Identify "hits" as compounds that cause a significant reduction in the fluorescence signal above a predefined threshold.

-

-

Hit Confirmation and Validation:

-

Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (e.g., IC50).

-

Perform secondary assays to rule out false positives and further characterize the mechanism of action.

-

Computational Drug Design

Computational methods have become indispensable in accelerating the drug discovery process.[14] These approaches can be broadly categorized as structure-based and ligand-based design.

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD techniques like molecular docking can be used to predict how potential drug candidates will bind to the active site.[14] This allows for the in-silico screening of virtual libraries of compounds and the rational design of novel nucleoside analogues with improved binding affinity and selectivity.[15]

Workflow: Computational Design of Novel Pyrimidine Nucleosides

Caption: Computational drug design workflow for pyrimidine nucleosides.

Synthetic Methodologies: Crafting Novel Pyrimidine Nucleosides

The synthesis of modified pyrimidine nucleosides is a complex and nuanced field of organic chemistry. Modifications can be introduced at either the pyrimidine base or the sugar moiety to modulate the compound's biological activity and pharmacokinetic properties.[6][18]

Modification of the Pyrimidine Base

The pyrimidine ring offers several positions for modification, with the C-5 position being a common target.[18] Introducing substituents at this position can significantly impact the compound's interaction with target enzymes and its metabolic stability.[19]

Key Synthetic Strategies for Base Modification:

-

Direct C-H Bond Activation: Transition metal-catalyzed reactions, particularly those using palladium or copper, allow for the direct functionalization of C-H bonds on the pyrimidine ring, offering a more atom-economical approach compared to traditional cross-coupling methods.[20]

-

Cross-Coupling Reactions: Reactions like the Suzuki and Sonogashira couplings are widely used to introduce aryl, alkyl, or alkynyl groups at pre-functionalized positions (e.g., a halogenated pyrimidine).[18]

-

Late-Stage Heterocylization: This strategy involves constructing the pyrimidine ring onto a pre-existing sugar moiety, allowing for the synthesis of diverse nucleoside analogues.[7][21]

Experimental Protocol: Synthesis of a C-5 Modified Uridine Derivative via Palladium-Catalyzed Cross-Coupling

-

Starting Material Preparation:

-

Synthesize 5-iodo-2',3',5'-tri-O-acetyluridine from uridine through iodination and subsequent acetylation.

-

-

Cross-Coupling Reaction:

-

In a reaction vessel under an inert atmosphere, combine the 5-iodouridine derivative, the desired coupling partner (e.g., a boronic acid for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection:

-

Remove the acetyl protecting groups from the sugar moiety using a base (e.g., sodium methoxide in methanol) to yield the final C-5 modified uridine nucleoside.

-

Purify the final product by recrystallization or chromatography.

-

Modification of the Sugar Moiety

Alterations to the sugar portion of the nucleoside can profoundly influence its biological activity, cellular uptake, and phosphorylation efficiency.[6]

Common Sugar Modifications:

-

Fluorination: The introduction of fluorine atoms, particularly at the 2' or 3' position, can enhance the metabolic stability and alter the conformational preferences of the nucleoside.[8]

-

Bioisosteric Replacement: Replacing the furanose ring oxygen with other atoms (e.g., sulfur to create 4'-thionucleosides) or groups can lead to analogues with unique biological properties.[8][22][23][24]

-

Carbocyclic Analogues: In these analogues, the furanose ring oxygen is replaced by a methylene group, resulting in increased chemical stability.[25]

Diagram: Key Modification Sites on a Pyrimidine Nucleoside

Caption: Key modification sites on a pyrimidine nucleoside scaffold.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties.[19] Structure-activity relationship (SAR) studies are crucial in this phase, as they provide insights into how different structural modifications affect biological activity.[16][19][26][27]

Key Considerations in Lead Optimization:

-

Potency and Selectivity: Modifications are made to enhance the compound's affinity for the target enzyme or receptor while minimizing off-target effects.

-

Metabolic Stability: Strategies are employed to reduce the rate of metabolic degradation, thereby increasing the compound's half-life in the body.

-

Cellular Uptake and Phosphorylation: For nucleoside analogues to be active, they must be transported into the cell and then phosphorylated to their active triphosphate form. Modifications can be made to improve these processes.[28]

Data Presentation: Example SAR Table for a Series of Pyrimidine Nucleoside Analogues

| Compound | R1 Substituent | R2 Substituent | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| 1 | H | OH | 10.5 | >100 | >9.5 |

| 2 | F | OH | 2.1 | >100 | >47.6 |

| 3 | Cl | OH | 5.8 | 85.2 | 14.7 |

| 4 | H | N3 | 0.8 | 55.3 | 69.1 |

| 5 | F | N3 | 0.1 | 62.1 | 621 |

Prodrug Strategies: Enhancing Therapeutic Efficacy

A significant challenge in the development of nucleoside analogues is their often poor pharmacokinetic properties, such as low oral bioavailability and inefficient phosphorylation.[29][30] Prodrug strategies are employed to overcome these limitations by masking the active drug in a more readily absorbed or targeted form.[29][30][31]

Common Prodrug Approaches for Nucleoside Analogues:

-

Esterification: Attaching lipophilic ester groups to the hydroxyls of the sugar moiety can improve passive diffusion across cell membranes.[29]

-